Isoastilbin

Description

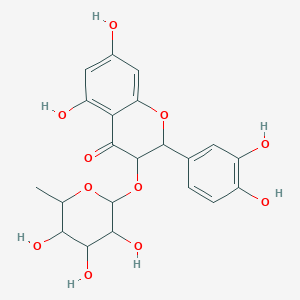

Structure

3D Structure

Properties

CAS No. |

54081-48-0 |

|---|---|

Molecular Formula |

C21H22O11 |

Molecular Weight |

450.4 g/mol |

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1 |

InChI Key |

ZROGCCBNZBKLEL-OOHAXVOVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Appearance |

Powder |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isoastilbin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant biological data for isoastilbin, a naturally occurring dihydroflavonol glycoside. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Stereochemistry

This compound is a flavonoid, specifically a flavanonol, and is one of four stereoisomers of astilbin. Its chemical formula is C₂₁H₂₂O₁₁ with a molecular weight of approximately 450.4 g/mol .[1]

Core Structure

The core structure of this compound is taxifolin (a dihydroflavonol), which is glycosidically linked to a rhamnose sugar moiety at the C3 position. The fundamental structure consists of a chromanone ring system (A and C rings) with a dihydroxyphenyl group (B ring) attached at the C2 position.

IUPAC Name

The systematic IUPAC name for this compound is (2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one.[1]

Stereochemistry

The stereochemistry of this compound is critical to its identity and biological activity. It possesses two stereocenters on the C-ring of the flavanonol backbone (at positions C2 and C3). This compound is specifically the (2R, 3S) or (2R-cis) isomer.[2] The rhamnose unit is an α-L-rhamnopyranoside.

The four stereoisomers of astilbin are:

-

Astilbin: (2R, 3R) - trans

-

Neoastilbin: (2S, 3S) - trans

-

This compound: (2R, 3S) - cis

-

Neothis compound: (2S, 3R) - cis

The cis or trans designation refers to the relative orientation of the B-ring at C2 and the glycosidic bond at C3.

Physicochemical and Biological Activity Data

The stereochemical differences among astilbin isomers influence their biological activities, particularly their interactions with enzymes. The following table summarizes key quantitative data for this compound and its related isomers.

| Parameter | This compound | Astilbin | Neoastilbin | Units | Conditions / Notes |

| CYP3A4 Inhibition (IC₅₀) | 3.03[1] | 2.63[1] | 6.51[1] | µM | In vitro assay with human cytochrome P450 3A4. |

| CYP2D6 Inhibition (IC₅₀) | 11.87[1] | 14.16[1] | 1.48[1] | µM | In vitro assay with human cytochrome P450 2D6. |

| CYP3A4 Inhibition Type | Mixed[1] | Noncompetitive[1] | Noncompetitive[1] | - | Reversible inhibition. |

| CYP2D6 Inhibition Type | Noncompetitive[1] | Noncompetitive[1] | Noncompetitive[1] | - | Reversible inhibition. |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are often specific to the source material and laboratory. However, the following sections outline generalized methodologies based on published literature for astilbin and its isomers.

Isolation and Purification

A common workflow for isolating this compound from plant sources like Smilax glabra involves solvent extraction followed by chromatographic separation.

Methodology:

-

Extraction: Dried and powdered plant material is typically extracted using an organic solvent such as methanol or ethanol, often with the aid of ultrasonication to improve efficiency.[3]

-

Fractionation: The resulting crude extract is then subjected to fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography with silica gel. A solvent gradient (e.g., ethyl acetate-methanol) is used to separate compounds based on polarity.[4]

-

Purification: Fractions containing the target compounds are further purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Structural Elucidation and Analysis

The precise structure and stereochemistry of isolated this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Analysis:

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A gradient system is typically employed, commonly consisting of acetonitrile and water with an acidic modifier like acetic acid (e.g., 2% v/v).[5][6]

-

Detection: UV detection at a wavelength of approximately 290 nm, which is near the maximum absorbance for astilbin and its isomers.[6][7]

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: These are fundamental for determining the carbon-hydrogen framework. ¹H-NMR and ¹³C-NMR spectral data for this compound have been reported.[8]

-

2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the overall structure and the position of the glycosidic linkage.[4]

-

Stereochemistry Determination: The cis configuration of the C-ring in this compound can be deduced from the coupling constants between the H-2 and H-3 protons in the ¹H-NMR spectrum.

Signaling Pathways and Molecular Interactions

This compound and its isomers are known to interact with key enzymes involved in drug metabolism, which is of significant interest in drug development.

Inhibition of Cytochrome P450 Enzymes

This compound has been shown to be a reversible inhibitor of CYP3A4 and CYP2D6, two major enzymes responsible for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[1] This inhibition can lead to potential food-drug or herb-drug interactions. The interaction is characterized by the binding of this compound to the active site of the enzyme, which can occur through hydrogen bonds and van der Waals forces.[2]

While detailed signaling pathways for this compound's specific activities are still under investigation, studies on its isomer, astilbin, provide valuable insights. For instance, astilbin has been shown to exert anti-inflammatory effects by binding to Cytochrome P450 1B1 (CYP1B1), which stimulates the production of Reactive Oxygen Species (ROS). This, in turn, activates the PPARγ pathway, leading to the suppression of effector CD4+ T cell activities.[9] Given the structural similarity, it is plausible that this compound may engage in similar or related pathways, although this requires further experimental validation.

References

- 1. Inhibitory effects of astilbin, neoastilbin and this compound on human cytochrome CYP3A4 and 2D6 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 4. researchgate.net [researchgate.net]

- 5. The Box–Behnken Design for Optimizing HPLC Separation and Validation of Astilbin in Lysiphyllum strychnifolium Stems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thaiscience.info [thaiscience.info]

- 7. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 8. rsc.org [rsc.org]

- 9. Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]

Isoastilbin: A Comprehensive Technical Guide to its Natural Sources, Botanical Distribution, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoastilbin, a dihydroflavonol glycoside, is a stereoisomer of the more commonly known astilbin. It is gaining significant attention within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources and botanical distribution of this compound, presents quantitative data on its prevalence, details experimental protocols for its extraction and analysis, and elucidates key signaling pathways through which it exerts its biological effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Botanical Distribution

This compound is found in a variety of plant species, often co-occurring with its stereoisomers astilbin, neoastilbin, and neothis compound. The botanical distribution of this compound spans several plant families, with notable concentrations in the Smilacaceae, Saxifragaceae, and Fabaceae families.

Major Botanical Sources

The primary and most well-documented sources of this compound include:

-

Rhizomes of Smilax glabra : Commonly known as Tufuling or Chinaroot, the rhizome of Smilax glabra is a prominent source of this compound and its isomers.[1] It is widely used in traditional Chinese medicine.

-

Astilbe species : Various species within the Astilbe genus, such as Astilbe thunbergii and Astilbe odontophylla, contain this compound, primarily in their rhizomes.[2]

-

Engelhardtia roxburghiana : The leaves of this plant are a rich source of astilbin and its isomers.[3][4][5][6][7]

-

Hymenaea martiana : The bark of this tree, a member of the Fabaceae family, has been shown to contain this compound.

-

Dimorphandra mollis : This plant, also in the Fabaceae family, is another source of astilbin and its isomers.[2]

-

Astragalus membranaceus : This well-known medicinal herb has been identified as containing this compound.

-

Neolitsea aurata and Smilax corbularia : These plants have also been reported to contain this compound.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes available quantitative data for this compound and its closely related isomer, astilbin, which often serves as a marker for the presence of other stereoisomers.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Smilax glabra | Rhizome | This compound | 5.03% of major flavonoids | [3] |

| Smilax glabra | Rhizome | Astilbin | 15.05 mg/g (optimized ethanol extraction) | [8] |

| Engelhardtia roxburghiana | Leaves | Astilbin | 94.79 ± 2.49 mg/g | [5][6] |

| Hymenaea martiana | Bark (Ethyl Acetate Fraction) | Astilbin | 151.87 µg/mL | |

| Hymenaea martiana | Bark (Ethanolic Extract) | Astilbin | 40.13 µg/mL |

Experimental Protocols

Extraction of this compound

Method: Ultrasonic-Assisted Extraction (UAE)

This method is commonly employed for the efficient extraction of flavonoids, including this compound, from plant materials.

-

Sample Preparation : Air-dry the plant material (e.g., rhizomes of Smilax glabra) and grind it into a fine powder.

-

Solvent : Prepare a 60% aqueous ethanol solution.

-

Procedure :

-

Weigh a specific amount of the powdered plant material (e.g., 1 gram).

-

Add the extraction solvent at a defined liquid-to-solid ratio (e.g., 30 mL/g).

-

Place the mixture in an ultrasonic bath.

-

Perform sonication for a specified duration (e.g., 40 minutes) at a controlled temperature (e.g., 73.63 °C) and power.[8]

-

After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

-

Filter the supernatant through a 0.45 µm membrane filter to obtain the crude extract for further analysis.[1]

-

Workflow for Ultrasonic-Assisted Extraction

Caption: Workflow for the ultrasonic-assisted extraction of this compound.

Quantification of this compound

Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the separation, identification, and quantification of this compound and its isomers.

-

Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column : A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.[8]

-

Mobile Phase : A gradient or isocratic elution using a mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or 0.2% acetic acid) to improve peak shape. A common mobile phase composition is methanol:water (55:45, v/v) with 0.2% formic acid.[8][9]

-

Detection Wavelength : this compound and its isomers show strong UV absorbance at approximately 291 nm.[1]

-

Quantification : A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample extract is then determined by comparing its peak area to the calibration curve.

Logical Flow for HPLC Quantification

Caption: Logical workflow for the quantification of this compound using HPLC.

Signaling Pathways and Mechanisms of Action

This compound and its isomers exert their biological effects by modulating several key signaling pathways, primarily related to inflammation and oxidative stress.

Anti-Inflammatory Mechanisms

This compound and its isomers have been shown to possess potent anti-inflammatory properties by targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

-

Inhibition of the NF-κB Pathway : Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB p65 subunit into the nucleus. In the nucleus, NF-κB induces the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This compound and its isomers can inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[10][11][12] One study demonstrated that neothis compound ameliorates acute gouty arthritis by suppressing the NF-κB/NLRP3 pathway.[13]

NF-κB Signaling Pathway Inhibition by this compound

Caption: Inhibition of the NF-κB signaling pathway by this compound.

-

Modulation of the MAPK Pathway : The MAPK pathway, which includes kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases leads to the expression of inflammatory genes. This compound can suppress the phosphorylation of these MAPK proteins, thereby downregulating the inflammatory response.[11][14]

MAPK Signaling Pathway Modulation by this compound

References

- 1. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 2. Frontiers | Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and characterization of two flavonoids, engeletin and astilbin, from the leaves of Engelhardia roxburghiana and their potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and In Vivo Hypoglycemic Activities of Ethanol Extract from the Leaves of Engelhardia roxburghiana Wall, a Comparative Study of the Extract and Astilbin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Astilbe Chinensis ethanol extract suppresses inflammation in macrophages via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neothis compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The In Planta Biosynthesis of Isoastilbin: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of isoastilbin, a bioactive dihydroflavonol glycoside, in plants. This compound, a stereoisomer of the more commonly studied astilbin, exhibits significant pharmacological potential, making a thorough understanding of its formation crucial for researchers, scientists, and drug development professionals. This document details the enzymatic steps from primary metabolism to the final glycosylated product, discusses the key enzymes involved, and presents available quantitative data. Furthermore, it provides detailed experimental protocols for the analysis of this pathway and visualizes the core concepts through diagrams generated using the DOT language.

Introduction

This compound, systematically named (2R,3S)-taxifolin-3-O-α-L-rhamnopyranoside, is a naturally occurring flavonoid. It is one of four stereoisomers, the others being astilbin (2R,3R), neoastilbin (2S,3S), and neothis compound (2S,3R).[1] These compounds are found in various medicinal plants, including those from the genera Smilax and Engelhardia. The biological activities of these isomers can differ significantly, highlighting the importance of understanding the specific biosynthetic pathway leading to each stereoisomer. This guide focuses on the in planta biosynthesis of this compound, providing a detailed technical resource for its study and potential biotechnological production.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is embedded within the broader phenylpropanoid and flavonoid pathways, which are responsible for the production of a wide array of plant secondary metabolites. The pathway can be conceptually divided into three main stages:

-

Phenylpropanoid Pathway: The synthesis of the C6-C3 phenylpropanoid unit.

-

Flavanone and Dihydroflavonol Formation: The construction of the core flavonoid skeleton and its subsequent modification.

-

Glycosylation: The final attachment of a rhamnose sugar moiety to the taxifolin core, with specific stereochemistry.

The overall biosynthetic route is depicted in the following diagram:

Phenylpropanoid Pathway

This foundational pathway converts the primary metabolite L-phenylalanine into p-coumaroyl-CoA, the precursor for flavonoid biosynthesis.

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Flavanone and Dihydroflavonol Formation

The C15 flavonoid backbone is assembled and subsequently modified.

-

Chalcone synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

-

Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates (2S)-naringenin to dihydrokaempferol.

-

Flavonoid 3'-hydroxylase (F3'H): A cytochrome P450 monooxygenase that hydroxylates dihydrokaempferol at the 3' position of the B-ring to yield taxifolin (dihydroquercetin).

Glycosylation: The Formation of this compound

The final and stereochemistry-determining step is the glycosylation of taxifolin.

-

Dihydroflavonol Rhamnosyltransferase (DFRhaT) (Putative): This is the key enzymatic step where a rhamnosyl group from UDP-rhamnose is transferred to the 3-hydroxyl group of taxifolin. The specific enzyme that produces the (2R,3S) stereochemistry of this compound has not yet been definitively identified in planta. However, the production of the related stereoisomer, astilbin, has been achieved in engineered E. coli using a UDP-glycosyltransferase from Arabidopsis thaliana (ArGT3), which acts as a 3-O-rhamnosyltransferase on taxifolin.[2] It is hypothesized that a similar, but stereochemically distinct, enzyme is responsible for this compound biosynthesis in plants.

It is also important to note that the interconversion of astilbin and its stereoisomers, including this compound, can occur non-enzymatically through a chalcone intermediate, particularly influenced by pH and temperature.[3][4] This suggests that the final in planta ratio of these isomers may be a result of both enzymatic synthesis and subsequent chemical isomerization.

Quantitative Data

Quantitative data on the biosynthesis of this compound is sparse. However, studies on related compounds and the general flavonoid pathway provide some insights. The following table summarizes relevant quantitative information.

| Parameter | Value | Organism/Conditions | Reference |

| Enzyme Kinetics (ArGT3 - for Astilbin) | |||

| Km (Taxifolin) | Not reported | E. coli expressing ArGT3 | [2] |

| Km (UDP-Rhamnose) | Not reported | E. coli expressing ArGT3 | [2] |

| Metabolite Concentration | |||

| Astilbin Content in Smilax glabra | 1.15–4.76% (dry weight) | Smilax glabra rhizome | [5] |

| This compound Content in Smilax glabra | 5.03% of total flavonoids | Smilax glabra rhizome | [5] |

| Biotransformation Yield | |||

| Astilbin from Taxifolin | ~49.5% conversion | Engineered E. coli | [2] |

| Taxifolin from Astilbin | 91.3% yield | Aspergillus fumigatus biotransformation | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction of Flavonoids from Plant Material

This protocol describes a general method for extracting flavonoids, including this compound, from plant tissues.

Materials:

-

Fresh or lyophilized plant tissue

-

Liquid nitrogen

-

80% (v/v) methanol

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex thoroughly and incubate at 4°C for 1 hour with occasional shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Store the extract at -20°C until analysis.

HPLC Analysis for Separation and Quantification of this compound

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of astilbin stereoisomers.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-35 min: 10-30% B

-

35-40 min: 30-90% B

-

40-45 min: 90% B

-

45-50 min: 90-10% B

-

50-60 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 290 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare standard solutions of this compound and its isomers of known concentrations.

-

Generate a calibration curve for each isomer.

-

Inject the plant extracts and standards onto the HPLC system.

-

Identify the peaks corresponding to each isomer based on retention times of the standards.

-

Quantify the amount of each isomer in the plant extracts using the calibration curves.

Enzyme Assay for Dihydroflavonol Rhamnosyltransferase Activity

This protocol provides a general method for assaying the activity of the putative DFRhaT.

Materials:

-

Plant protein extract (see below for preparation).

-

Taxifolin solution (substrate).

-

UDP-rhamnose solution (sugar donor).

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT).

-

Stop solution (e.g., 2 M HCl).

-

Ethyl acetate.

Protein Extraction:

-

Homogenize plant tissue in extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 1 mM DTT, and 1% PVPP).

-

Centrifuge to remove cell debris.

-

(Optional) Partially purify the protein extract using ammonium sulfate precipitation or column chromatography.

Assay Procedure:

-

Set up the reaction mixture in a microcentrifuge tube:

-

50 µL of assay buffer

-

10 µL of taxifolin solution (e.g., 10 mM in DMSO)

-

10 µL of UDP-rhamnose solution (e.g., 10 mM in water)

-

20 µL of plant protein extract

-

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 10 µL of stop solution.

-

Extract the product by adding 200 µL of ethyl acetate and vortexing.

-

Centrifuge to separate the phases.

-

Transfer the ethyl acetate layer to a new tube and evaporate to dryness.

-

Resuspend the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

Visualizations of Workflows and Relationships

Experimental Workflow for this compound Analysis

The following diagram illustrates the experimental workflow from sample preparation to data analysis.

Relationship between Astilbin Stereoisomers

The stereochemical relationship between this compound and its isomers is crucial for understanding their biosynthesis and biological activities.

Conclusion and Future Perspectives

The biosynthesis of this compound in planta follows the well-established flavonoid pathway, culminating in a stereospecific rhamnosylation of taxifolin. While the precise enzyme responsible for the (2R,3S) configuration of this compound remains to be elucidated, the knowledge of the astilbin biosynthesis pathway provides a strong foundation for its discovery. Future research should focus on the identification and characterization of dihydroflavonol rhamnosyltransferases from plants known to produce high levels of this compound. The development of stereospecific enzymatic assays and advanced analytical techniques for the separation of all four stereoisomers will be critical in this endeavor. A deeper understanding of the genetic and environmental regulation of this pathway will not only enhance our fundamental knowledge of plant secondary metabolism but also open avenues for the metabolic engineering of high-value medicinal compounds like this compound.

References

- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial production of astilbin, a bioactive rhamnosylated flavanonol, from taxifolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. daneshyari.com [daneshyari.com]

- 4. Isomerization of astilbin and its application for preparation of the four stereoisomers from Rhizoma Smilacis Glabrae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacological Properties and Bioactivities of Isoastilbin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoastilbin, a dihydroflavonol glycoside, is a naturally occurring flavonoid found in various medicinal plants, including those of the Smilax genus. As a stereoisomer of the more extensively studied astilbin, this compound is gaining increasing attention for its diverse and potent pharmacological properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its bioactivities, underlying mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Properties

This compound is structurally defined as (2R,3S)-taxifolin-3-O-α-L-rhamnoside. Its chemical structure plays a crucial role in its biological activities and distinguishes it from its stereoisomers, such as astilbin ((2R,3R)-taxifolin-3-O-α-L-rhamnoside).

| Property | Value |

| Molecular Formula | C21H22O11 |

| Molecular Weight | 450.39 g/mol |

| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy}chroman-4-one |

| PubChem CID | 9981176[1] |

Pharmacological Properties and Bioactivities

This compound exhibits a wide spectrum of pharmacological activities, with its antioxidant and anti-inflammatory properties being the most extensively documented. Emerging research also points towards its potential as an anticancer and immunomodulatory agent.

Antioxidant Activity

This compound demonstrates significant free radical scavenging capabilities, contributing to its potential protective effects against oxidative stress-related pathologies. Its antioxidant capacity has been quantified in various in vitro assays.

Table 1: Antioxidant Activity of this compound

| Assay | IC50 Value (µg/mL) | Source |

| DPPH Radical Scavenging | 4.01 ± 0.18 | [2] |

| ABTS+ Radical Scavenging | 3.11 ± 0.90 | [2] |

These values indicate that this compound is a potent antioxidant, with radical scavenging activities comparable to or even exceeding those of its isomer, astilbin, in some studies.[2]

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have demonstrated that this compound can significantly inhibit the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of this compound

| Bioactivity | Cell Line | Key Findings | Source |

| Inhibition of NO production | LPS-stimulated RAW264.7 cells | Significantly inhibited the secretion of nitric oxide (NO). | [2] |

| Inhibition of Cytokine Secretion | LPS-stimulated RAW264.7 cells | Significantly inhibited the secretion of IL-1β and IL-6. | [2] |

| Inhibition of NF-κB Pathway | LPS-stimulated RAW264.7 cells | Inhibited the protein expression of NF-κB p-p65. | [2] |

The anti-inflammatory mechanism of this compound is largely attributed to its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

References

Isoastilbin mechanism of action in cellular models

An In-depth Technical Guide on the Core Mechanism of Action of Isoastilbin in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a dihydroflavonol glycoside stereoisomer of astilbin, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and antineoplastic properties. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's effects in various cellular models. We delve into its modulation of key signaling pathways, its impact on fundamental cellular processes such as apoptosis and autophagy, and its role in the regulation of oxidative stress. This guide synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex molecular interactions, serving as a critical resource for researchers in pharmacology and drug development.

Core Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its cellular effects by targeting multiple, often interconnected, signaling cascades. Its action is highly context-dependent, varying with cell type and the specific pathological stimulus.

Inhibition of Pro-inflammatory Pathways

A primary mechanism of this compound is the suppression of inflammatory responses, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

-

NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[1][2][3][4] this compound has been shown to suppress the activation of the NF-κB pathway. This is often achieved by inhibiting upstream kinases, such as those in the PI3K/Akt and MAPK pathways, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5][6] By keeping NF-κB inactive, this compound effectively downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6][7]

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising key kinases like ERK, JNK, and p38, is crucial for translating extracellular stimuli into cellular responses, including inflammation and apoptosis.[8] this compound's influence is nuanced; it has been observed to reduce the phosphorylation (activation) of p38 MAPK in inflammatory models, contributing to its anti-inflammatory effects.[9] Conversely, in certain cancer cell models, it promotes apoptosis by activating the JNK and p38 pathways while inhibiting the pro-survival ERK1/2 pathway.[10][11]

References

- 1. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Astilbin-induced inhibition of the PI3K/AKT signaling pathway decelerates the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Astilbin-induced inhibition of the PI3K/AKT signaling pathway decelerates the progression of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physicochemical properties of Isoastilbin (solubility, pKa, logP)

An In-depth Technical Guide to the Physicochemical Properties of Isoastilbin

Introduction

This compound is a dihydroflavonol glycoside, a stereoisomer of astilbin, found in various medicinal plants such as those from the Smilax genus. As a natural compound of interest for its therapeutic potential, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and professionals in drug development. These properties, including solubility, pKa, and logP, are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and thus its overall bioavailability and efficacy. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a look into a relevant biological pathway it modulates.

Physicochemical Properties of this compound

The physicochemical properties of this compound are fundamental to its behavior in both in vitro and in vivo systems. The following sections summarize the available data on its solubility, pKa, and partition coefficient (logP).

Solubility

The water solubility of astilbin and neoastilbin has been determined to be 132.72 µg/mL and 217.16 µg/mL, respectively.[1][2][3] Based on these values, both compounds are classified as very slightly soluble.[2] this compound's solubility in various solvent systems has also been reported, which is particularly relevant for in vitro experimental design.

Table 1: Solubility of this compound and its Isomers

| Compound/Solvent System | Solubility | Molar Concentration |

| Astilbin in Water (25°C) | 132.72 µg/mL[1][2][3] | ~0.295 mM |

| Neoastilbin in Water (25°C) | 217.16 µg/mL[1][2][3] | ~0.482 mM |

| This compound in DMSO | ≥ 16.67 mg/mL | ≥ 37.01 mM |

| This compound in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL | ≥ 3.71 mM |

| This compound in 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL | ≥ 3.71 mM |

| This compound in 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL | ≥ 3.71 mM |

pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid in a solution and is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. An experimental pKa value for this compound has not been explicitly reported in the reviewed literature. However, flavonoids, in general, possess multiple hydroxyl groups with varying acidities. The sequence of deprotonation for flavonoid glycosides is typically 7-OH > 4'-OH > 3'-OH > 5-OH.[4] For context, the pKa values of other flavonoid glycosides, such as rutin, have been reported to be approximately 7.10, 9.15, and 11.65.[4] Some licorice flavonoids have pKa values in the range of 6.18 to 6.86.[5] It is plausible that the pKa values of this compound fall within a similar range due to its phenolic hydroxyl groups.

logP (Octanol-Water Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall pharmacokinetic behavior. A computed XLogP3-AA value for this compound is available, alongside experimental logP values for its isomers, astilbin and neoastilbin, in simulated biological fluids. The decrease in logP from simulated gastric fluid (SGF) to simulated intestinal fluid (SIF) is attributed to the increased dissociation of the hydroxyl groups at a higher pH, leading to increased hydrophilicity.[6]

Table 2: logP Values for this compound and its Isomers

| Compound | Method/Condition | logP Value |

| This compound | Computed (XLogP3-AA) | 0.4 |

| Astilbin | Experimental (SGF, pH 1.2) | 1.57[1][2][3] |

| Neoastilbin | Experimental (SGF, pH 1.2) | 1.39[1][2][3] |

| Astilbin | Experimental (SIF, pH 6.8) | 1.09[1][2][3] |

| Neoastilbin | Experimental (SIF, pH 6.8) | 0.98[1][2][3] |

Experimental Protocols

Accurate determination of physicochemical properties relies on robust experimental methodologies. The following sections detail standard protocols for measuring solubility, pKa, and logP.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[7][8]

-

Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the solvent (e.g., purified water, buffer of a specific pH) in a flask.[9] The amount should be sufficient to ensure a saturated solution in equilibrium with the solid phase.

-

Equilibration: The flask is sealed and agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[7][9]

-

Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not adsorb the compound) to separate the undissolved solid from the saturated solution.[8]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[8] A calibration curve with known concentrations of the compound is used for accurate quantification.[7]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.[10][11][12]

-

Apparatus Calibration: A potentiometer with a pH electrode is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).[10]

-

Sample Preparation: A solution of the compound (e.g., 1 mM this compound) is prepared in a suitable solvent, often a co-solvent system like methanol-water for poorly soluble compounds, with a constant ionic strength maintained by a background electrolyte (e.g., 0.15 M KCl).[10][12]

-

Titration: The solution is placed in a reaction vessel with a magnetic stirrer, and the pH electrode is immersed. The solution is initially acidified (e.g., to pH 1.8-2.0 with 0.1 M HCl) and then titrated with a standardized basic solution (e.g., 0.1 M NaOH) added in small increments.[10][12] The pH is recorded after each addition, allowing the system to stabilize. The titration continues until a high pH (e.g., 12-12.5) is reached.[10][12]

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The inflection points on the curve correspond to the equivalence points, and the pKa values can be calculated from these points. The experiment is typically performed in triplicate to ensure reproducibility.[10]

logP Determination (Shake-Flask Method)

The shake-flask method is the classical approach for experimentally determining the octanol-water partition coefficient.[13][14]

-

Phase Preparation: n-Octanol is saturated with water (or a buffer of a specific pH, e.g., pH 7.4 phosphate buffer), and the aqueous phase is saturated with n-octanol. This is achieved by mixing the two phases and allowing them to separate.[13]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a specific volume of the other phase in a separation funnel or vial. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.[13]

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for complete phase separation. Centrifugation can be used to facilitate this separation.[15]

-

Quantification: The concentration of the compound in each phase (or just the aqueous phase) is determined using a suitable analytical technique like HPLC.[13][16] The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Pathway Involvement

This compound has been shown to exhibit various biological activities, including neuroprotective effects. One of the key signaling pathways it modulates is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2-Mediated Antioxidant Response

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17][18] In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[17][19] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[19][20] This results in the production of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and others that help to mitigate oxidative damage.[20] The activation of the Nrf2 signaling pathway is a crucial mechanism for the protective effects of compounds like astilbin and, by extension, this compound.[17]

Caption: Nrf2 Signaling Pathway Activation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the aqueous solubility of a compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Solubility Determination.

References

- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Influence of the pKa value on the antioxidant activity of licorice flavonoids under solvent-mediated effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. scielo.br [scielo.br]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diposit.ub.edu [diposit.ub.edu]

- 16. researchgate.net [researchgate.net]

- 17. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nrf2 signaling: An adaptive response pathway for protection against environmental toxic insults - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]

- 20. researchgate.net [researchgate.net]

In vitro absorption, distribution, metabolism, and excretion (ADME) of Isoastilbin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoastilbin, a dihydroflavonol glycoside found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for successful drug development. This technical guide provides an in-depth overview of the in vitro ADME profile of this compound, focusing on key experimental protocols and data interpretation.

Due to the limited availability of direct experimental data for this compound, this guide incorporates data from its well-studied isomer, astilbin, as a predictive reference. It is crucial to note that while isomers can exhibit similar physicochemical properties, their biological activities and ADME profiles may differ. Therefore, the data presented for astilbin should be considered as a surrogate, and dedicated in vitro ADME studies for this compound are highly recommended.

In Vitro Absorption: Intestinal Permeability

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs. This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key drug transporters, mimicking the intestinal epithelial barrier.

Quantitative Data

Currently, there is no direct experimental data available for the apparent permeability coefficient (Papp) of this compound in Caco-2 cells. However, studies on its isomer, astilbin, can provide an initial estimate.

| Compound | Direction | Concentration (µM) | Apparent Permeability (Papp) (cm/s) | Absorption Classification | Efflux Ratio (Papp B-A / Papp A-B) | Potential Transporter Involvement |

| Astilbin (as a surrogate for this compound) | Apical to Basolateral (A-B) | 10-1000 | < 2 x 10⁻⁷[1] | Poor | >1 | P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2)[1][2] |

| Astilbin (as a surrogate for this compound) | Basolateral to Apical (B-A) | 10-1000 | Larger than A-B[1][2] | - | >1 | P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2)[1][2] |

Interpretation: The low apparent permeability of astilbin from the apical (intestinal lumen) to the basolateral (blood) side suggests poor intestinal absorption.[1] An efflux ratio greater than 1 indicates that the compound is actively transported out of the cells, back into the intestinal lumen, which further limits its absorption.[1][2] For astilbin, this efflux is potentially mediated by P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2).[1][2]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the general procedure for assessing the bidirectional permeability of a test compound across Caco-2 cell monolayers.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 12-well or 24-well plates with polycarbonate membranes)

-

Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Test compound (this compound) and control compounds (e.g., a high-permeability marker like propranolol and a low-permeability marker like Lucifer yellow)

-

Analytical instrumentation (e.g., LC-MS/MS)

Workflow:

Calculations:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s)

-

A is the surface area of the Transwell® membrane (cm²)

-

C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³)

The efflux ratio is calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

In Vitro Distribution: Plasma Protein Binding

Plasma protein binding (PPB) is a critical parameter that influences the distribution, metabolism, and excretion of a drug. Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target and be cleared from the body.

Quantitative Data

There is no specific quantitative data available for the plasma protein binding of this compound. However, studies on its isomer, astilbin, have shown moderate binding interactions with human serum albumin (HSA), the most abundant protein in human plasma.

| Compound | Method | Protein | Binding Affinity (Ka) (M⁻¹) | Interpretation |

| Astilbin (as a surrogate for this compound) | Fluorescence Quenching | Human Serum Albumin (HSA) | ~10⁴ | Moderate Binding |

Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining the extent of plasma protein binding.

Materials:

-

Equilibrium dialysis apparatus (e.g., RED device)

-

Semi-permeable membranes (with a molecular weight cut-off that retains proteins but allows free drug to pass)

-

Human plasma

-

Phosphate buffered saline (PBS), pH 7.4

-

Test compound (this compound) and control compounds (e.g., warfarin for high binding, atenolol for low binding)

-

Analytical instrumentation (e.g., LC-MS/MS)

Workflow:

Calculations:

Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber

Percentage bound = (1 - fu) * 100%

In Vitro Metabolism: Metabolic Stability

Metabolic stability assays are used to determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver. These assays provide key parameters such as half-life (t₁/₂) and intrinsic clearance (CLint).

Quantitative Data

Specific in vitro metabolic stability data for this compound is not currently available. However, this compound has been shown to be an inhibitor of major drug-metabolizing enzymes, suggesting it may also be a substrate.

| Parameter | Value |

| In vitro half-life (t₁/₂) | Data not available |

| Intrinsic clearance (CLint) | Data not available |

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Human liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism.

Materials:

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Phosphate buffer, pH 7.4

-

Test compound (this compound) and control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

Analytical instrumentation (e.g., LC-MS/MS)

Workflow:

Calculations:

The in vitro half-life (t₁/₂) is determined from the slope (k) of the linear regression of the natural log of the percentage of parent compound remaining versus time:

t₁/₂ = 0.693 / k

Intrinsic clearance (CLint) is calculated as:

CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / protein concentration)

In Vitro Excretion: Cytochrome P450 Inhibition

Inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions (DDIs). In vitro CYP inhibition assays are essential to assess the potential of a new chemical entity to alter the metabolism of co-administered drugs.

Quantitative Data

This compound has been shown to be an inhibitor of CYP3A4 and CYP2D6, two of the most important drug-metabolizing enzymes in humans.

| Enzyme | Inhibition Type | IC₅₀ (µM) |

| CYP3A4 | Mixed | 3.03[3] |

| CYP2D6 | Non-competitive | 11.87[3] |

Interpretation: The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The lower the IC₅₀ value, the more potent the inhibitor. The data suggests that this compound has a moderate potential to inhibit CYP3A4 and a weaker potential to inhibit CYP2D6. These findings indicate a potential for drug-drug interactions with drugs that are substrates of these enzymes.

Experimental Protocol: CYP Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC₅₀ of a test compound against a specific CYP enzyme using a fluorescent probe substrate.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6)

-

CYP-specific fluorescent probe substrates and their corresponding metabolites

-

NADPH regenerating system

-

Phosphate buffer, pH 7.4

-

Test compound (this compound) and a known inhibitor as a positive control

-

96-well microplates

-

Fluorescence plate reader

Workflow:

Conclusion

This technical guide provides a comprehensive overview of the in vitro ADME profiling of this compound, including detailed experimental protocols and data interpretation. While direct quantitative data for this compound is limited, the information available for its isomer, astilbin, suggests that this compound may have poor intestinal permeability and is a potential substrate for efflux transporters. Furthermore, this compound has been shown to be an inhibitor of key drug-metabolizing enzymes, indicating a potential for drug-drug interactions.

It is imperative for researchers and drug development professionals to conduct specific in vitro ADME studies for this compound to obtain accurate quantitative data. The protocols and workflows provided in this guide serve as a robust framework for designing and executing these essential experiments, which will be critical in advancing the development of this compound as a potential therapeutic agent.

References

Isoastilbin: A Toxicological and Safety Profile Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoastilbin, a flavonoid and stereoisomer of astilbin, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive assessment of the current toxicological and safety profile of this compound. Due to a notable lack of direct toxicological studies on this compound, this report heavily relies on data from its isomer, astilbin, to infer potential safety concerns. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows and toxicological signaling pathways. A significant finding for this compound is its inhibitory effect on human cytochrome P450 enzymes, suggesting a potential for drug-drug interactions. However, the absence of dedicated acute, sub-chronic, chronic, reproductive, and carcinogenicity studies on this compound represents a critical data gap, underscoring the need for further research to establish a complete safety profile.

Introduction

This compound is a naturally occurring flavanonol, a type of flavonoid found in various plant species. As a stereoisomer of the more extensively studied astilbin, it shares a similar chemical structure, which may imply comparable biological activities and toxicological properties. However, even minor differences in stereochemistry can lead to significant variations in pharmacological and toxicological profiles. This guide aims to collate and critically evaluate the existing toxicological data for this compound and its closely related isomer, astilbin, to provide a preliminary safety assessment for researchers and drug development professionals.

Toxicological Data

The majority of the available toxicological data pertains to astilbin. The information presented below should be interpreted with the understanding that it may not be fully representative of this compound's specific toxicological profile.

Acute Toxicity

No dedicated acute toxicity studies for this compound were identified. An acute oral toxicity study was conducted on a plant extract of Phanera strychnifolia, which contains astilbin as a major component. The study, following the OECD 423 protocol, determined the median lethal dose (LD50) cut-off value.

Table 1: Acute Oral Toxicity Data for a Plant Extract Containing Astilbin

| Test Substance | Species | Route of Administration | LD50 Cut-off | Reference |

| Phanera strychnifolia stem extract (major component: astilbin) | Rat | Oral | >5000 mg/kg | [1] |

Sub-chronic Toxicity

A 4-week repeated oral toxicity study was conducted on astilbin in Sprague-Dawley rats.[2] This study is crucial for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Table 2: Sub-chronic Oral Toxicity of Astilbin in Rats (4-week study)

| Parameter | Dose Groups (mg/kg/day) | Observations | NOAEL (mg/kg/day) | Reference |

| Mortality, Body Weight, Food Consumption | 50, 150, 500 | No adverse events or significant differences compared to the control group. | >500 | [2] |

| Hematology, Urinalysis, Biochemical Values | 50, 150, 500 | No toxic effects observed. | >500 | [2] |

| Organ Weight, Histopathological Findings | 50, 150, 500 | No toxic effects observed. | >500 | [2] |

Genotoxicity

As part of the 4-week oral toxicity study, astilbin was evaluated for its genotoxic potential using a battery of in vitro and in vivo assays.[2] The results from these studies are summarized below.

Table 3: Genotoxicity Profile of Astilbin

| Assay | Test System | Metabolic Activation | Concentration/Dose | Result | Reference |

| Ames Test | Salmonella typhimurium strains (TA97a, TA98, TA100, TA102, TA1535) | With and without S9 | Not specified | Negative | [2] |

| Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | Not specified | Not specified | Negative | [2] |

| Mammalian Micronucleus Test | Mice | In vivo | Not specified | Negative | [2] |

Reproductive and Developmental Toxicity

No studies on the reproductive and developmental toxicity of this compound or astilbin were identified in the conducted searches. This represents a significant data gap in the safety assessment.

Carcinogenicity

No carcinogenicity studies for this compound or astilbin were found. Long-term bioassays are necessary to evaluate the carcinogenic potential of a substance.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting toxicological data. Limited pharmacokinetic data is available for astilbin, and one study directly investigates the effect of this compound on drug-metabolizing enzymes.

ADME of Astilbin

Pharmacokinetic studies of astilbin in rats after oral administration of a Phanera strychnifolia stem extract showed rapid absorption.[1]

Table 4: Pharmacokinetic Parameters of Astilbin in Rats

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 15 min | [1] |

| Terminal Half-life (t1/2) | 0.81 - 1.11 h | [1] |

| Elimination Rate Constant (kel) | 0.63 - 0.87 h⁻¹ | [1] |

Astilbin can isomerize into this compound, and a comparative study on astilbin and neoastilbin (another isomer) showed that both have very poor oral bioavailability in rats (0.30% and 0.28%, respectively).[3][4]

This compound and Drug-Metabolizing Enzymes

A key toxicological finding directly related to this compound is its inhibitory effect on human cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. These enzymes are responsible for the metabolism of a vast number of therapeutic drugs. Inhibition of these enzymes can lead to altered drug efficacy and an increased risk of adverse drug reactions.

Table 5: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound

| Enzyme | Inhibition Type | IC50 (μM) | Reference |

| CYP3A4 | Mixed | 3.03 | [5][6][7] |

| CYP2D6 | Noncompetitive | 11.87 | [5][6][7] |

These findings suggest that co-administration of this compound with drugs metabolized by CYP3A4 or CYP2D6 could lead to clinically significant drug-drug interactions.[8]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are essential for reproducibility and critical evaluation. As the full texts of the primary studies were not accessible, the following descriptions are based on standard OECD guidelines for the respective assays.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a small number of animals.

-

Test Animals: Typically, young adult rats of a single sex are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is kept constant.

-

Procedure: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first dose determines the subsequent dose.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[1][9][10][11][12][13][14]

-

Tester Strains: A set of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) are used to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

-

Procedure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of S9 mix. The mixture is then plated on a minimal agar medium lacking histidine.

-

Scoring: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[2][15][16][17][18]

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

-

Procedure: Cell cultures are exposed to at least three concentrations of the test substance. After exposure, the cells are treated with a metaphase-arresting agent (e.g., colcemid).

-

Analysis: Cells are harvested, fixed, and stained. Metaphase cells are then analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing micronuclei in erythrocytes.[19][20][21][22][23]

-

Test Animals: Typically rodents (mice or rats) are used.

-

Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after treatment.

-

Slide Preparation and Analysis: Smears are prepared and stained. Polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei.

-

Evaluation: An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates genotoxicity.

Toxicological Signaling Pathways

The specific toxicological signaling pathways for this compound have not been elucidated. However, based on the general toxicology of flavonoids, several pathways can be implicated in potential adverse effects. Flavonoids can exert both beneficial and toxic effects, which are often dose-dependent.

One potential mechanism of flavonoid-induced toxicity involves the generation of reactive oxygen species (ROS) through pro-oxidant activity, particularly in the presence of metal ions. This can lead to oxidative stress, DNA damage, and apoptosis. Additionally, flavonoids can interact with various cellular signaling pathways, including those involved in cell cycle regulation and apoptosis.

Discussion and Conclusion

The available toxicological data, primarily derived from studies on its isomer astilbin, suggests that this compound is likely to have low acute and sub-chronic oral toxicity. Astilbin did not show any genotoxic potential in a standard battery of tests. However, the complete absence of dedicated studies on this compound for these endpoints, as well as for reproductive toxicity and carcinogenicity, is a major limitation in its safety assessment.

The most significant finding directly related to this compound is its in vitro inhibition of the major drug-metabolizing enzymes CYP3A4 and CYP2D6. This raises a concern for potential drug-drug interactions when this compound is co-administered with medications that are substrates for these enzymes.

References

- 1. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of astilbin, neoastilbin and this compound on human cytochrome CYP3A4 and 2D6 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nib.si [nib.si]

- 10. scantox.com [scantox.com]

- 11. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 12. enamine.net [enamine.net]

- 13. bemsreports.org [bemsreports.org]

- 14. Isosilybin B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oecd.org [oecd.org]

- 16. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]

- 17. nucro-technics.com [nucro-technics.com]

- 18. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 19. oecd.org [oecd.org]

- 20. nucro-technics.com [nucro-technics.com]

- 21. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. oecd.org [oecd.org]

An In-depth Technical Guide to the Historical Context and Discovery of Isoastilbin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoastilbin, a naturally occurring dihydroflavonol glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the historical context surrounding its discovery, the key experimental methodologies used for its isolation and characterization, and its known interactions with cellular signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising bioactive compound.

Historical Context and Discovery

This compound is a stereoisomer of the more commonly known flavanonol, astilbin. Its discovery is rooted in the broader exploration of bioactive compounds from traditional medicinal plants.

Initial Discovery and Nomenclature

This compound was first isolated and identified in 1996 by a team of researchers led by Y.Q. Li at the School of Pharmacy, Second Military Medical University in Shanghai.[1] The compound was extracted from the rhizome of Smilax glabra Roxb., a plant used in traditional Chinese medicine.[1] The name "this compound" was given to denote its isomeric relationship with astilbin.

Stereochemical Elucidation

Subsequent research established that this compound is the (2R, 3S)-isomer of astilbin.[2] Astilbin itself is the (2R, 3R)-isomer, and the other two stereoisomers are neoastilbin (2S, 3S) and neothis compound (2S, 3R). This stereochemical difference plays a crucial role in the molecule's biological activity and physicochemical properties.

Natural Occurrence

Beyond Smilax glabra, this compound has been identified in other plant species, including Koompassia malaccensis (kempas).[3] The presence of this compound and its isomers often occurs as a mixture in these natural sources, necessitating sophisticated separation techniques for their individual isolation.

Isolation and Characterization

The initial and subsequent isolation and structural elucidation of this compound have relied on a combination of chromatographic and spectroscopic techniques.

Isolation from Natural Sources

Experimental Protocol: Isolation of this compound from Smilax glabra Rhizome

-

Extraction:

-

Dried and powdered rhizomes of Smilax glabra are extracted with a suitable solvent, typically 70-95% ethanol, at room temperature or with gentle heating.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The flavonoid glycosides, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Purification:

-

High-Speed Counter-Current Chromatography (HSCCC): A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is used. The crude or partially purified extract is separated on an HSCCC instrument to yield fractions enriched with this compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification is achieved using a reversed-phase C18 column with a mobile phase gradient of methanol-water or acetonitrile-water. Fractions are collected and monitored by analytical HPLC to identify those containing pure this compound.

-

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound from Smilax glabra.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic methods.

Table 1: Spectroscopic Data for this compound

| Technique | Key Findings |

| UV-Vis Spectroscopy | λmax in methanol at approximately 292 nm and 330 nm (sh), characteristic of a flavanone skeleton. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl groups, a carbonyl group, and an aromatic ring system. |

| ¹H-NMR Spectroscopy | Signals corresponding to the protons of the flavanone core and the rhamnose sugar moiety. The coupling constants of the H-2 and H-3 protons are crucial for determining the cis stereochemistry. |

| ¹³C-NMR Spectroscopy | Resonances for all 21 carbon atoms, confirming the dihydroflavonol glycoside structure. |

| Mass Spectrometry (FAB-MS/ESI-MS) | Provides the molecular weight and fragmentation pattern, confirming the molecular formula (C₂₁H₂₂O₁₁) and the loss of the rhamnose sugar moiety. |

Experimental Protocol: Spectroscopic Analysis of this compound

-

UV-Vis Spectroscopy:

-

A solution of this compound in methanol (or another suitable transparent solvent) is prepared.

-

The UV-Vis spectrum is recorded from approximately 200 to 400 nm using a spectrophotometer, with the solvent as a blank.

-

-

NMR Spectroscopy:

-

A sample of pure this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak.

-

-

Mass Spectrometry:

-

A dilute solution of this compound is introduced into the mass spectrometer via electrospray ionization (ESI) or fast atom bombardment (FAB).

-

Mass spectra are acquired in both positive and negative ion modes to determine the molecular ion and fragmentation patterns.

-

Signaling Pathways Modulated by this compound